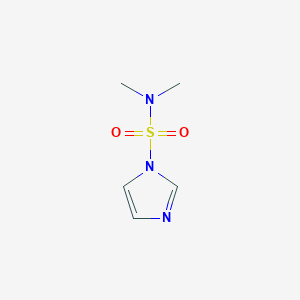

N,N-Dimethyl-1H-imidazole-1-sulfonamide

Descripción general

Descripción

“N,N-Dimethyl-1H-imidazole-1-sulfonamide” is a chemical compound with the molecular formula C5H9N3O2S . It appears as a white to light yellow to light orange powder or crystal .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of imidazole with triethylamine and dimethylsulfamoyl chloride. The mixture is stirred at room temperature for several hours. The precipitates are then removed by filtration, and the filtrate is concentrated under reduced pressure. The resulting residue is subjected to azeotropic distillation with hexane to yield the compound .Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C. It has a melting point of 49°C and a boiling point of 100°C at 0.5 mmHg. It is soluble in methanol .Aplicaciones Científicas De Investigación

Identification in Agrochemicals

N,N-Dimethyl-1H-imidazole-1-sulfonamide has been identified as an impurity in agrochemicals like the fungicide "cyazofamid." Its presence is significant for the efficacy and safety of such chemicals towards public health. The compound was characterized using techniques like NMR, LC/HRMS, MS/MS, and single crystal XRD analysis (Kannoujia et al., 2023).

Synthesis of Quinoxaline Derivatives

In the field of organic chemistry, this compound is involved in the synthesis of N-heterocycle-fused quinoxalines, demonstrating its utility in creating complex organic compounds. This synthesis uses dimethyl sulfoxide as both a reactant and a solvent, yielding a range of products (Xie et al., 2017).

Synthesis of Sulfonyl Azides

This compound plays a role in synthesizing sulfonyl azides from primary sulfonamides, using imidazole-1-sulfonyl azide hydrogen sulfate. This method is efficient, experimentally simple, and high-yielding, not requiring Cu salts (Stevens et al., 2014).

Role in Tautomeric Studies

In the study of molecular conformations and tautomeric forms, which are crucial for understanding pharmaceutical and biological activities, this compound derivatives have been used. These studies often employ spectroscopic methods like infrared and nuclear magnetic resonance (Erturk et al., 2016).

Catalysis in Organic Reactions

This compound is used in the design and synthesis of various organic reactions, such as the synthesis of sulfonamides and 1,3-oxazine-2,4-diones, demonstrating its versatility in organic chemistry (Alizadeh et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

N,N-dimethylimidazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-4-3-6-5-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRWNBMOJMMXQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327908 | |

| Record name | N,N-Dimethyl-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78162-58-0 | |

| Record name | N,N-Dimethyl-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Dimethylsulfamoyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does IS interact with the zinc anode and what are the downstream effects?

A1: IS demonstrates a two-pronged interaction with the zinc anode:

- Adsorption: The imidazole group in IS exhibits a strong affinity for the zinc anode surface. This allows IS molecules to replace water molecules in the inner Helmholtz layer of the electric double layer (EDL). []

- Zinc ion binding: The sulfone group in IS acts as a binding site for Zn2+ ions. This interaction promotes the de-solvation of Zn2+ ions from the electrolyte. []

Q2: What is the impact of IS on the performance of zinc metal batteries?

A2: The incorporation of IS as an electrolyte additive has shown significant improvements in zinc metal battery performance:

- Enhanced Cycling Stability: IS effectively extends the cycling life of both Zn||Zn symmetric cells and Zn||NaV3O8·1.5H2O full cells. [] This improvement is attributed to the suppression of detrimental side reactions and the promotion of stable zinc deposition.

Q3: How does the design of IS exemplify a functional group assembly strategy for electrolyte additive development?

A3: The design of IS highlights a novel approach to electrolyte additive development by strategically combining functional groups with specific desired properties:

- Targeted Functionality: The imidazole group was selected for its strong adsorption to the zinc anode, while the sulfone group was chosen for its Zn2+ ion binding capability. []

- Synergistic Effect: The combination of these two functional groups in IS results in a synergistic effect that effectively regulates the EDL, leading to improved zinc anode performance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B195779.png)

![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)

![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)

![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)